molecular formula C8H8BrNO4S B1520993 4-Bromo-3-(methylsulfamoyl)benzoic acid CAS No. 716358-64-4

4-Bromo-3-(methylsulfamoyl)benzoic acid

Cat. No. B1520993
CAS RN: 716358-64-4
M. Wt: 294.12 g/mol
InChI Key: WECBWHORECBJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(methylsulfamoyl)benzoic acid, or 4-Br-3-MSB, is an organic compound belonging to the family of benzoic acids. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications. This article will provide an overview of 4-Br-3-MSB and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Na+/H+ Antiporter Inhibitors

One study discusses the development of potent and selective benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors. These compounds, including modifications at the 4-bromo-2-methylbenzoic acid, were investigated for their potential in treating acute myocardial infarction. Substituents at specific positions on the benzoic acid core were found crucial for the inhibitory potency, with some derivatives acting cardioprotectively by targeting the NHE-1 subtype more effectively than the NHE-2 isoform (Baumgarth, Beier, & Gericke, 1997).

Occupational Asthma and Sensitization

Another study identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a novel low molecular weight agent causing occupational asthma, rhinitis, and contact urticaria. This research underscores the importance of stringent exposure control measures to prevent related diseases, indicating a significant aspect of occupational health research involving this chemical (Suojalehto et al., 2017).

Carbonic Anhydrase Inhibition and Anticholinergic Activities

Research on bromophenol derivatives, including those synthesized from 4-Bromo-3-(methylsulfamoyl)benzoic acid, highlighted their potential in inhibiting important enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II isoenzymes. These findings suggest applications in designing more potent and selective inhibitors for these enzymes, beneficial for treating various diseases (Bayrak et al., 2019).

Electrooxidation to Drug Precursors

A study described the mild condition synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, a significant drug precursor, using electrooxidation. This process represents a safer alternative to traditional chemical methods, highlighting the utility of 4-Bromo-3-(methylsulfamoyl)benzoic acid in drug synthesis under mild and controlled conditions (Michman & Weiss, 1990).

properties

IUPAC Name

4-bromo-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBWHORECBJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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